3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]
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Overview
Description
3’-(Trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] typically involves multiple steps, starting with the formation of the indazole core. One common method involves the reaction of a suitable indazole precursor with a trifluoromethylating agent under controlled conditions. The spirocyclic structure is then introduced through a cyclization reaction, often catalyzed by a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3’-(Trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3’-(Trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3’-(Trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(trifluoromethyl)-1,3-dioxolane: Another compound with a trifluoromethyl group and a dioxolane ring.
Trifluoromethylindole derivatives: Compounds with similar trifluoromethyl groups attached to an indole core.
Uniqueness
3’-(Trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] is unique due to its spirocyclic structure, which can impart distinct chemical and biological properties compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3'-(trifluoromethyl)spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-6-5-9(16-3-4-17-9)2-1-7(6)14-15-8/h1-5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZMHORKMDVJBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1NN=C3C(F)(F)F)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092459-45-4 |
Source
|
Record name | 3'-(trifluoromethyl)-1',4',6',7'-tetrahydrospiro[1,3-dioxolane-2,5'-indazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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